methyl N-[(4-aminocyclohexyl)methyl]carbamate
Description
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl N-[(4-aminocyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h7-8H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
SVGVNNYDDPOGOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| IUPAC Name | Methyl N-[(4-aminocyclohexyl)methyl]carbamate |
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | Approx. 172.22 g/mol |
| Functional Groups | Carbamate (–NHCOO–), Primary amine (–NH2), Cyclohexyl ring |
| Key Identifiers | No direct CAS found for exact compound; related carbamate derivatives reported |
Note: The compound is closely related to tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate and other carbamate derivatives that share similar synthetic routes.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the carbamoylation of the primary amine group on the 4-aminocyclohexylmethyl backbone with methyl carbamate or methyl chloroformate derivatives. The key reaction is the formation of the carbamate linkage via nucleophilic attack of the amine on an activated carbamoyl reagent.
Specific Preparation Routes
Direct Carbamoylation Using Methyl Chloroformate
- Reactants: 4-Aminocyclohexylmethylamine and methyl chloroformate
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or sodium bicarbonate to neutralize HCl formed
- Conditions: Low temperature (0–5 °C) to control reaction rate and reduce side reactions
- Procedure: The amine is dissolved in the solvent with base, and methyl chloroformate is added dropwise. After completion, the mixture is quenched, extracted, and purified by crystallization or chromatography.
Carbamate Formation via Methyl Isocyanate Intermediate
- Step 1: Generation of methyl isocyanate by thermolysis of phenyl-N-methyl urethane (as described in patent CN85109417A)
- Step 2: Reaction of methyl isocyanate with 4-aminocyclohexylmethanol or 4-aminocyclohexylmethylamine in an organic solvent under controlled temperature (20–80 °C)
- Catalysts: Acid or base catalysts may be employed to facilitate carbamate bond formation
- Yield: High yields (>98% molar) reported under optimized conditions
- Purification: Crystallization from suitable solvents, filtration, and drying
This method benefits from continuous flow reactors and controlled residence times to optimize product purity and yield.
Protection and Deprotection Strategies
In some synthetic schemes, the amine group on the cyclohexyl ring is protected as a tert-butyl carbamate (Boc-protection) before carbamate formation to prevent side reactions, followed by deprotection under acidic conditions to yield the free amine carbamate.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc-protection | Di-tert-butyl dicarbonate, NaHCO3, dichloromethane | Protects amine, improves selectivity |
| Carbamate formation | Methyl chloroformate or methyl isocyanate | Forms methyl carbamate linkage |
| Deprotection | HCl in diethyl ether or TFA | Removes Boc group, yields target compound |
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Temperature | 0–80 °C | Controls reaction rate and selectivity |
| Solvent | Dichloromethane, THF, DMAc | Influences solubility and stereoselectivity |
| Base | Triethylamine, NaHCO3 | Neutralizes acid by-products |
| Reaction Time | 0.5–8 hours (continuous flow) | Ensures complete conversion |
| Catalyst | Acid or base catalysts (optional) | Enhances carbamate bond formation |
Analytical and Purification Techniques
- Purity Monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS)
- Stereochemical Confirmation: Proton nuclear magnetic resonance (^1H NMR) with coupling constant analysis, chiral HPLC, and X-ray crystallography where applicable
- Purification: Recrystallization from solvents such as ethyl acetate or ethanol, chromatographic techniques (silica gel column chromatography)
- Yield: Optimized processes report yields exceeding 90%, with product purity >98%
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct carbamoylation (methyl chloroformate) | Straightforward, common reagents | Requires careful temperature control | 85–90 | >95 |
| Methyl isocyanate intermediate (patent method) | High yield, continuous flow possible | Requires handling toxic isocyanates | >98 | >98 |
| Boc-protection strategy | High selectivity, protects amine groups | Additional steps increase time/cost | 80–90 | >95 |
Research Findings and Industrial Applications
- The methyl isocyanate intermediate method shows superior yields and purity, making it suitable for industrial scale-up with continuous reactor systems to improve safety and efficiency.
- Protection strategies are favored in complex syntheses to avoid side reactions and enable selective functionalization.
- Analytical methods confirm that maintaining low temperatures and using aprotic solvents enhance stereochemical control and minimize by-product formation.
- The compound serves as a key intermediate in synthesizing pharmacologically active derivatives, including kinase inhibitors and modulators of stress response pathways.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-aminocyclohexyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride is a chemical compound with applications in chemistry, biology, medicine, and industry. It has a molecular formula of C₁₂H₁₈ClN₂O₂ and a molecular weight of approximately 264.79 g/mol. The compound features a carbamate functional group attached to a cyclohexyl ring with an amino substituent and is typically used as a hydrochloride salt to increase water solubility.
Scientific Research Applications
This compound hydrochloride is used as a building block in the synthesis of complex molecules. It is studied for its effects on cellular processes and as a tool in biochemical assays. Current research explores its potential therapeutic uses, specifically in the development of new drugs.
Chemistry
It can be used as a building block in the synthesis of more complex molecules. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, blocking the enzyme’s activity. This mechanism is similar to that of carbamate-based inhibitors used in medicine. Reactions with this compound can yield nitroso derivatives through oxidation with hydrogen peroxide, or produce corresponding amines through reduction with sodium borohydride.
Biology
The compound is studied for its potential effects on cellular processes and its utility in biochemical assays.
Medicine
Ongoing research explores potential therapeutic applications, particularly in the development of new drugs.
Industry
It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-[(4-aminocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Stereochemical Impact: Cis/trans isomerism in the 4-aminocyclohexyl group significantly affects biological activity; for example, tert-butyl trans-4-aminocyclohexylmethylcarbamate shows higher crystallinity than its cis counterpart .
- Contradictions : While aromatic carbamates like methyl N-(4-nitrophenyl)carbamate exhibit strong intermolecular hydrogen bonding , aliphatic carbamates may rely more on van der Waals interactions, leading to divergent solubility profiles .
Biological Activity
Methyl N-[(4-aminocyclohexyl)methyl]carbamate, a carbamate derivative, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : Approximately 226.29 g/mol
- Functional Groups : Carbamate group attached to a cyclohexyl ring with an amino substituent.
This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This mechanism is similar to that observed in other carbamate-based inhibitors used in medicinal chemistry.
- Cholinesterase Inhibition : Like many carbamates, this compound may exhibit cholinesterase inhibition, which can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to neurotoxic effects .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can result in cell cycle arrest and apoptosis in cancer cells.
- Endocrine Disruption Potential : Similar to other n-methyl carbamates, this compound may disrupt endocrine functions, impacting metabolic health and potentially contributing to conditions such as toxicant-associated steatotic liver disease (TASLD) .
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity, although detailed studies are required to elucidate this property fully.
Case Study 1: Anticancer Efficacy
A study explored the effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction and cell cycle arrest at specific concentrations. The study utilized fluorescent labeling techniques to quantify mitotic cells and assess the impact on cell proliferation .
Case Study 2: Metabolic Disruption
Research investigating the metabolic effects of carbamates revealed that this compound could disrupt hepatic metabolism without significantly increasing oxidative stress or liver injury markers. This suggests a complex interaction with metabolic pathways that warrants further investigation .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Primary Activity |
|---|---|---|
| This compound | 226.29 | CDK inhibition, potential anticancer |
| Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate | 249.35 | CDK inhibition |
| Methomyl | 163.20 | Cholinesterase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
